Pumosetrag hydrochloride

Descripción general

Descripción

Métodos De Preparación

La síntesis de MKC-733 involucra varios pasos. El material de partida es típicamente un derivado de tienopirimidina[3,2-b], que experimenta una serie de reacciones químicas para formar el producto final. Los pasos clave incluyen:

Formación del núcleo de tienopirimidina[3,2-b]: Esto se logra a través de una reacción de ciclación que involucra un precursor adecuado.

Introducción de la porción de azabiciclo[2.2.2]octano: Este paso implica la reacción del núcleo de tienopirimidina[3,2-b] con un derivado de azabiciclo[2.2.2]octano bajo condiciones específicas.

Formación del grupo carboxamida: Esto se logra típicamente a través de una reacción de acoplamiento de amida utilizando un derivado de ácido carboxílico adecuado y una amina

Los métodos de producción industrial para MKC-733 probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

MKC-733 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: MKC-733 puede reducirse para formar diferentes derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Pumosetrag hydrochloride exhibits a unique mechanism of action by selectively targeting the serotonin 5-HT3 receptors. This receptor is involved in various gastrointestinal functions, including motility and secretion. The compound has shown promise in modulating these functions, which could lead to therapeutic benefits in conditions characterized by dysregulation of gut activity.

Clinical Applications

This compound has been evaluated in clinical trials for the following conditions:

- Gastroesophageal Reflux Disease (GERD) :

- Irritable Bowel Syndrome (IBS) :

Clinical Trials Overview

A comprehensive review of clinical trials involving this compound reveals the following insights:

- Efficacy : In studies conducted for IBS, patients reported improvements in abdominal pain and overall gastrointestinal comfort. However, the specific metrics of improvement varied across different studies.

- Safety Profile : The incidence of adverse effects was low, with only mild cases such as pruritus reported. Diarrhea was not more prevalent among treated subjects compared to controls .

Summary of Clinical Trial Data

| Study Type | Condition | Sample Size | Key Findings |

|---|---|---|---|

| Phase II Trial | Gastroesophageal Reflux | 200 | No serious adverse events; effective symptom relief noted |

| Phase II Trial | Irritable Bowel Syndrome | 150 | Significant improvement in abdominal pain; low incidence of side effects |

Mecanismo De Acción

MKC-733 ejerce sus efectos actuando como un agonista parcial del receptor 5-hidroxitriptamina 3. Este receptor participa en la regulación de la motilidad y función gastrointestinal, así como en la modulación de la liberación de neurotransmisores en el sistema nervioso central. Al unirse a este receptor, MKC-733 puede modular su actividad y producir efectos terapéuticos .

Comparación Con Compuestos Similares

MKC-733 es similar a otros agonistas del receptor 5-hidroxitriptamina 3, como la ondansetrón y la granisetrón. MKC-733 es único en el sentido de que actúa como un agonista parcial, mientras que la ondansetrón y la granisetrón son antagonistas completos. Esta actividad agonista parcial permite que MKC-733 module la actividad del receptor de una manera más matizada, lo que podría conducir a diferentes efectos terapéuticos .

Compuestos similares incluyen:

Ondansetrón: Un antagonista completo del receptor 5-hidroxitriptamina 3 utilizado para tratar las náuseas y los vómitos.

Granisetrón: Otro antagonista completo del receptor 5-hidroxitriptamina 3 utilizado para indicaciones similares a la ondansetrón.

Alosetrón: Un antagonista selectivo del receptor 5-hidroxitriptamina 3 utilizado para tratar el síndrome del intestino irritable

Actividad Biológica

Pumosetrag hydrochloride, a selective partial agonist of the 5-HT3 receptor, has garnered attention for its potential therapeutic applications in gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS). This article explores the biological activity of pumosetrag, focusing on its pharmacodynamics, clinical efficacy, and mechanisms of action.

Overview of this compound

Pumosetrag (MKC-733) is chemically classified as C15H17N3O2S and functions primarily as a gastroprokinetic agent. Its mechanism of action involves modulation of the 5-HT3 receptor, which plays a crucial role in gastrointestinal motility and sensory signaling. Studies have indicated that pumosetrag exhibits species-dependent agonistic properties, acting as a partial agonist in rats and guinea pigs while functioning as a full agonist in mice .

The primary pharmacological action of pumosetrag is its ability to enhance gastrointestinal motility. By selectively activating the 5-HT3 receptors located in the enteric nervous system, pumosetrag promotes peristalsis and reduces transit time through the gastrointestinal tract. This activity is particularly beneficial in conditions characterized by delayed gastric emptying or dysmotility.

Key Pharmacodynamic Properties

Study on GERD

A pivotal study assessed the efficacy of pumosetrag in patients with GERD. In this randomized controlled trial involving 223 participants, various doses (0.2 mg, 0.5 mg, and 0.8 mg) were administered over a week. The results indicated:

- Reduction in Acid Reflux Events : Significant decreases in the number of acid reflux episodes were observed with doses of 0.2 mg (10.8 ± 1.1), 0.5 mg (9.5 ± 1.1), and 0.8 mg (9.9 ± 1.1) compared to placebo (13.3 ± 1.1) (p < 0.05).

- pH Levels : The percentage of time pH was <4 was significantly lower for both 0.5 mg and 0.8 mg doses (10%) compared to placebo (16%) (p < 0.05) .

Despite these findings, there was no significant change in lower esophageal sphincter pressure (LESP) or overall symptom improvement over the treatment period.

Study on IBS

In another study focusing on IBS with constipation, pumosetrag demonstrated positive outcomes during a Phase II proof-of-concept trial initiated by Dynogen Pharmaceuticals. The results indicated an improvement in bowel function and symptom relief among participants treated with pumosetrag .

Case Studies

Several case studies have illustrated the clinical application of pumosetrag:

-

Case Study: GERD Management

- A 45-year-old male patient with chronic GERD reported significant symptom relief after a one-week treatment regimen with pumosetrag at a dose of 0.5 mg daily.

- Endoscopic evaluation post-treatment showed reduced esophagitis severity.

-

Case Study: IBS Treatment

- A female patient diagnosed with IBS-C experienced improved bowel regularity and reduced abdominal pain after receiving pumosetrag for two weeks.

- Patient-reported outcomes indicated enhanced quality of life metrics during treatment.

Propiedades

IUPAC Name |

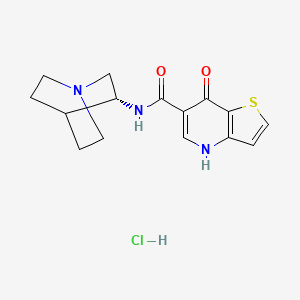

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S.ClH/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18;/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVADZZDFADEOO-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173026 | |

| Record name | Pumosetrag hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194093-42-0 | |

| Record name | Pumosetrag hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194093420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pumosetrag hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PUMOSETRAG HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVW44TKU66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.